N2-Isobutyryl-2'-O-methylguanosine

nuclease stability antisense oligonucleotides RNA therapeutics

Standard automated RNA synthesis fails with unprotected 2'-OH guanosine due to branching. N2-Isobutyryl-2'-O-methylguanosine solves this: - 2'-O-methyl group: Enhances nuclease resistance and duplex thermal stability (Tm). - N2-isobutyryl protection: Prevents side reactions during solid-phase synthesis cycles. - Direct alternative to N-Acetyl analogs which show premature deprotection and lower yields. Engineered for high-fidelity ASO, siRNA, and 2'-O-Me RNA probe synthesis.

Molecular Formula C15H21N5O6
Molecular Weight 367.36 g/mol
Cat. No. B8657082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Isobutyryl-2'-O-methylguanosine
Molecular FormulaC15H21N5O6
Molecular Weight367.36 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)
InChIKeyRPULCYXEYODQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Isobutyryl-2'-O-methylguanosine: Stable Oligonucleotide Building Block


N2-Isobutyryl-2'-O-methylguanosine (CAS 63264-29-9) is a purine nucleoside analog featuring two key modifications: an isobutyryl protecting group at the exocyclic N2 amine of guanine and a 2'-O-methyl group on the ribose sugar . These dual modifications confer distinct physicochemical properties that are critical for its application as a building block in solid-phase oligonucleotide synthesis, particularly for antisense oligonucleotides and RNA-based therapeutics . The compound is typically supplied as a white to off-white solid with a molecular weight of 367.36 g/mol and a molecular formula of C15H21N5O6 .

Workflow Solid-phase 2'-O-methyl oligoribonucleotide synthesis
Selection N2-isobutyryl protection for robust coupling; 2'-O-methyl for nuclease resistance
Context Antisense and siRNA research, stable RNA probe design

Why N2-Isobutyryl-2'-O-methylguanosine Has No Direct Substitute


Substituting N2-Isobutyryl-2'-O-methylguanosine with an unmodified guanosine or a singly-modified analog (e.g., 2'-O-methylguanosine lacking N2 protection or N2-isobutyrylguanosine lacking 2'-O-methyl) compromises both synthetic efficiency and final oligonucleotide performance. The isobutyryl group is essential for preventing undesired side reactions at the nucleobase during solid-phase synthesis, while the 2'-O-methyl group provides nuclease resistance and enhances duplex stability—a combination that singly-modified analogs cannot simultaneously deliver [1]. Procurement of the dual-modified monomer is therefore critical for reproducible synthesis of high-quality 2'-O-methyl oligoribonucleotides with predictable stability and hybridization behavior.

Unprotected 2'-OH guanosine leads to branching and degradation in solid-phase synthesis; synthesis may not proceed.
N2-isobutyrylguanosine without 2'-O-methyl yields oligomers with lower duplex stability and nuclease resistance; endpoint performance may shift.
N2-acetyl protection offers faster final deprotection but higher lability during synthesis; purity and yield may be compromised.

Performance Evidence for N2-Isobutyryl-2'-O-methylguanosine


Phosphoramidite Coupling Efficiency in Solid-Phase Synthesis

N2-Isobutyryl-2'-O-methylguanosine, when incorporated into oligonucleotides, confers significantly increased resistance to nuclease degradation compared to unmodified RNA. In head-to-head studies, fully 2'-O-methyl modified oligonucleotides exhibited markedly greater stability against snake venom phosphodiesterase (SVPD) and nuclease S1 relative to unmodified RNA [1]. While the isobutyryl group on the N2 position primarily serves as a synthetic protecting group, the 2'-O-methyl modification is directly responsible for the enhanced metabolic stability, a property not present in N2-isobutyrylguanosine analogs lacking the 2'-O-methyl group.

Coupling Efficiency
Class-level
≥98% (inferred from I-bu-rG phosphoramidite)
Reported high-efficiency benchmark supporting long oligomer assembly
Data to verify; class-level inference based on related building block
nuclease stability antisense oligonucleotides RNA therapeutics

N2-Protecting Group Comparison: Isobutyryl vs. Acetyl

Oligonucleotides synthesized from N2-Isobutyryl-2'-O-methylguanosine, when deprotected, yield 2'-O-methylguanosine residues that increase the melting temperature (Tm) of duplexes formed with complementary RNA. Comparative studies demonstrate that 2'-O-methyl:RNA heteroduplexes exhibit higher Tm values than native RNA:RNA duplexes [1]. The magnitude of Tm increase is typically +0.5 to +1.5°C per 2'-O-methyl modification, depending on sequence context. In contrast, unmodified guanosine residues provide no such enhancement, and N2-isobutyrylguanosine (without 2'-O-methyl) does not confer the same thermal stabilization because the isobutyryl group is removed during deprotection.

N2-Protecting Group
Head-to-head
Isobutyryl: slower deprotection, lower lability during synthesis vs. acetyl: faster removal, higher stability
Isobutyryl offers a well-characterized balance; acetyl may shift purity profile
Patent-derived comparison under solid-phase conditions
thermal stability hybridization Tm RNA probes

Duplex Thermal Stability with 2'-O-Methyl Modification

N2-Isobutyryl-2'-O-methylguanosine has been demonstrated in peer-reviewed literature as an effective starting material for the synthesis of more complex modified nucleosides. Lu et al. (2008) reported an eight-step synthesis of 2'-O-methyl-3'-thioguanosine phosphoramidite starting from 2'-O-methyl-N2-(isobutyryl)guanosine, achieving a 10.4% overall yield [1]. This contrasts with alternative starting materials such as unprotected guanosine or N2-isobutyrylguanosine, which would require additional protection/deprotection steps or fail to incorporate the critical 2'-O-methyl functionality needed for subsequent ribozyme studies.

Duplex Stability
Class-level
Reported higher Tm relative to unmodified duplexes
2'-O-methyl modification supports tighter target binding in hybridization assays
Sequence-dependent; class-level inference from Inoue et al. 1987
solid-phase synthesis phosphoramidite modified oligonucleotides ribozyme

Consistent High Purity: ≥98% (HPLC) Specification Enables Reproducible Oligonucleotide Synthesis

Reputable vendors supply N2-Isobutyryl-2'-O-methylguanosine with a purity specification of ≥98% as determined by HPLC . This level of purity is critical for solid-phase oligonucleotide synthesis, where impurities can lead to truncated sequences, lower coupling efficiency, and increased purification burden. In comparison, some alternative modified guanosine building blocks are offered at lower purities (e.g., 95% or unspecified), which can compromise synthesis reproducibility, particularly for longer oligonucleotides (>20mers) where cumulative coupling efficiency losses become significant.

Synthetic Yield
Reported
25% overall yield (8 steps from guanosine)
Established scalable route supports commercial availability
Somoza et al. 2007; three chromatographic purifications required
quality control HPLC purity oligonucleotide synthesis batch consistency

Stability Under Oligonucleotide Synthesis Conditions: 2'-O-Methyl and Isobutyryl Groups Tolerate Acidic and Basic Environments

The 2'-O-methyl group of N2-Isobutyryl-2'-O-methylguanosine is stable to acidic conditions used for dimethoxytrityl (DMT) removal (e.g., dichloroacetic acid) and basic conditions used for global deprotection (e.g., ammonium hydroxide), enabling its persistence throughout oligonucleotide assembly and final cleavage/deprotection steps . This contrasts with alternative 2'-modifications such as 2'-fluoro, which may exhibit different stability profiles, or unprotected 2'-OH groups, which are susceptible to degradation under basic conditions. The isobutyryl protecting group is also cleaved under standard basic deprotection conditions, ensuring that the final oligonucleotide contains the desired 2'-O-methylguanosine residue without residual protection.

chemical stability deprotection solid-phase synthesis oligonucleotide manufacturing

Research Applications of N2-Isobutyryl-2'-O-methylguanosine


2'-O-Methyl Oligonucleotide Synthesis

Researchers developing ASOs for in vivo applications should prioritize N2-Isobutyryl-2'-O-methylguanosine as the monomer of choice for incorporating 2'-O-methylguanosine residues. The evidence demonstrates that 2'-O-methyl modifications confer >10-fold increased nuclease stability relative to unmodified RNA [1], which is critical for achieving sufficient half-life in biological fluids. The dual protection ensures high coupling efficiency during solid-phase synthesis, while the final deprotected oligonucleotide retains the enhanced stability and hybridization properties characteristic of 2'-O-methyl modifications. This directly reduces the need for extensive chemical modifications elsewhere in the sequence and lowers the cost-per-effective ASO.

Antisense and siRNA Development

For researchers requiring RNA probes with improved thermal stability and resistance to RNase degradation, N2-Isobutyryl-2'-O-methylguanosine is the appropriate building block. Oligonucleotides containing 2'-O-methylguanosine exhibit Tm increases of ~0.5-1.5°C per modification compared to unmodified RNA [1], enabling more stringent hybridization washes and reducing background signal. The enhanced nuclease resistance also allows for multiple reuse cycles of probes, lowering long-term reagent costs. Using the dual-protected monomer ensures that the probe synthesis proceeds with high efficiency and that the final probe contains the intended modification at the desired position.

Stable RNA Hybridization Probes

Investigators requiring specialized nucleoside analogs such as 2'-O-methyl-3'-thioguanosine should select N2-Isobutyryl-2'-O-methylguanosine as the starting material. As demonstrated by Lu et al. (2008), this compound enables an eight-step synthesis of the target phosphoramidite with a 10.4% overall yield [2]. Attempting the same synthesis with unprotected guanosine or N2-isobutyrylguanosine would require additional protection/deprotection steps, significantly lowering the overall yield and increasing the time and cost to obtain the final probe. The dual protection present in N2-Isobutyryl-2'-O-methylguanosine is essential for achieving the reported yields and for reproducibility of the published protocol.

Large-Scale Oligonucleotide Manufacturing Requiring Batch-to-Batch Consistency

For contract manufacturing organizations (CMOs) and academic core facilities producing oligonucleotides at scale, the ≥98% HPLC purity specification of N2-Isobutyryl-2'-O-methylguanosine from qualified vendors is non-negotiable. The 40% reduction in potential impurities relative to 95% purity material directly translates to fewer failed syntheses, less time spent on HPLC purification, and more consistent coupling efficiencies across hundreds of syntheses. Procurement of the high-purity monomer reduces the overall cost per oligonucleotide and ensures that downstream biological assays are not confounded by synthetic artifacts.

Application
Selection Property
Validation Focus
2'-O-Methyl oligonucleotide synthesis
N2-isobutyryl protection for coupling fidelity; 2'-O-methyl for nuclease resistance
Full-length product purity and stepwise coupling efficiency
Antisense / siRNA research
Stable incorporation of 2'-O-methylguanosine into gene-silencing oligos
Serum stability and target knockdown in cell-based assays
Stable RNA hybridization probes
Enhanced duplex thermal stability from 2'-O-methyl modification
Binding specificity and signal under stringent wash conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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